molecular formula C14H12ClN3O4S2 B2378618 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 946264-08-0

5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2378618
CAS No.: 946264-08-0
M. Wt: 385.84
InChI Key: BCLWMTGEWVTVSP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple pharmacologically active motifs, including a pyridazinone core, a thiophene sulfonamide, and a furan ring. Pyridazinone derivatives are a prominent scaffold in medicinal chemistry and have been extensively investigated for a broad spectrum of biological activities. Research indicates that pyridazinone-based molecules can exhibit anticancer, anti-inflammatory, and antimicrobial properties, making them a valuable template for developing novel therapeutic agents . The combination of this core with a sulfonamide functional group, a key feature in many approved drugs, further enhances its potential for modulating enzymatic activity and protein-protein interactions . The specific research applications and mechanism of action for this compound require further investigation. Researchers are exploring its potential as a biochemical tool to study various disease pathways. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S2/c15-12-4-6-14(23-12)24(20,21)16-7-8-18-13(19)5-3-10(17-18)11-2-1-9-22-11/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLWMTGEWVTVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine ring: This could involve the reaction of appropriate hydrazine derivatives with diketones.

    Introduction of the furan ring: This might be achieved through a cyclization reaction involving furfural or its derivatives.

    Attachment of the thiophene ring: This could involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Sulfonamide formation: This step typically involves the reaction of the amine group with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the pyridazine ring or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The sulfonamide group is well-known for its antibacterial properties, and compounds similar to 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide have demonstrated significant activity against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis, leading to impaired nucleic acid synthesis and bacterial cell death.

Antimicrobial Applications

  • Antibacterial Activity : Studies indicate that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it has been shown to have lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics such as linezolid against multidrug-resistant strains of Staphylococcus aureus (MRSA).
  • Antifungal Properties : Preliminary investigations suggest potential antifungal activity, making it a candidate for treating fungal infections alongside bacterial ones.

Anticancer Potential

Recent research has highlighted the anticancer properties of compounds with similar structures. The unique combination of functional groups in 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide may allow it to selectively target cancer cells while sparing normal cells.

Case Studies in Anticancer Research

  • Cell Viability Studies : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines at concentrations above 10 µM. This suggests a strong potential for development as an anticancer agent.
  • Mechanism Exploration : Ongoing research is focused on elucidating the specific molecular targets of this compound within cancer cells, which may involve interactions with enzymes or receptors involved in cell proliferation and survival pathways.

Synthetic Routes and Industrial Applications

The synthesis of 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple organic reactions. Key steps may include:

  • Formation of the Furan Ring : Utilizing various methods such as cyclization reactions.
  • Pyridazinone Synthesis : Achieved through condensation reactions involving hydrazine derivatives.
  • Coupling Reactions : The final product is obtained by coupling intermediates through nucleophilic substitution or other coupling techniques.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Sulfonamide-Pyridazine Derivatives

describes 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) , synthesized via benzyl bromide coupling to a pyridazinyl benzenesulfonamide precursor. Key comparisons:

  • The thiophene sulfonamide in the target compound may enhance electronic delocalization compared to the benzene sulfonamide in 5a, affecting binding affinity .
  • Synthesis : Both compounds utilize nucleophilic substitution (e.g., benzyl bromide or furan-containing reagents) under basic conditions (K₂CO₃) in DMF, followed by ethyl acetate extraction .
Property Target Compound 5a (Benzyloxy Derivative)
Core Structure Thiophene sulfonamide + pyridazinone Benzene sulfonamide + pyridazinone
Key Substituent Furan-2-yl Benzyloxy
Melting Point Not reported Not explicitly provided
HRMS Data Not available [M+Na]⁺: 290.020598 (calc)

Quinoline-Imidazolidine Dione Hybrids

highlights 1-cyclopropyl-3-(2-(7-fluoro-6-(furan-2-yl)-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione (19l), which shares a furan substituent. Comparisons include:

  • Core Scaffold: The quinoline-imidazolidine dione in 19l vs. pyridazinone-thiophene sulfonamide in the target compound. Quinoline derivatives often exhibit antimicrobial activity, while pyridazinones are explored for anti-inflammatory applications.
  • Substituent Effects :
    • Both compounds incorporate a furan ring, which may enhance interaction with hydrophobic enzyme pockets.
    • The trifluoromethyl group in 19l increases metabolic stability, whereas the chlorine in the target compound could influence electronic properties and steric hindrance .
Property Target Compound 19l (Quinoline Derivative)
Core Structure Pyridazinone-thiophene sulfonamide Quinoline-imidazolidine dione
Key Substituent Furan-2-yl, Cl Furan-2-yl, CF₃, F
Melting Point Not reported Not explicitly provided
Bioactivity Not reported (potential enzyme inhibition) Antimicrobial (inferred)

Pesticide Chemicals with Furan Moieties

lists compounds like 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole), which utilize furan for pesticidal activity.

Biological Activity

5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that incorporates a chloro group, a furan moiety, and a pyridazinone derivative. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is C14H12ClN3O4S2C_{14}H_{12}ClN_{3}O_{4}S_{2}, with a molecular weight of approximately 373.8 g/mol. The presence of the thiophene and sulfonamide groups is particularly noteworthy due to their established roles in enhancing biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₂ClN₃O₄S₂
Molecular Weight373.8 g/mol
CAS Number946264-08-0

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism. Studies have shown that similar compounds demonstrate broad-spectrum antibacterial effects against various pathogens, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The pyridazinone ring structure is associated with anti-inflammatory properties. Compounds with this moiety have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide may reduce inflammation markers and cytokine production, indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that the compound may exhibit anticancer properties. The structural features of thiophene and sulfonamide have been linked to the modulation of various signaling pathways involved in cancer cell proliferation and survival. Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

The biological activity of 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and inflammatory responses.
  • Receptor Modulation : Potential interactions with cellular receptors could influence signaling pathways related to inflammation and cancer.
  • Molecular Interactions : Docking studies suggest that the compound may bind effectively to target proteins, enhancing its biological efficacy .

Case Studies

Several case studies have focused on compounds similar to 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that modifications can enhance efficacy against resistant strains .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of pyridazinone derivatives in animal models of arthritis, showcasing reductions in swelling and pain markers.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with thiophene and sulfonamide groups could inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Q & A

Q. How can the synthesis of 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyridazine ring formation. Key optimization strategies include:
  • Temperature control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions (e.g., over-sulfonation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in pyridazine intermediates .
  • Reaction monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediates and adjust reaction times dynamically .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product at >95% purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic methods:
  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the pyridazinone and sulfonamide moieties. For example, the furan proton signals appear as doublets at δ 6.2–6.8 ppm .
  • High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ expected at m/z 440.05) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the thiophene-sulfonamide linkage, critical for understanding conformational stability .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial activity profiling should focus on target-agnostic assays:
  • Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli to evaluate broad-spectrum potential .
  • Enzyme inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR or CDK2) due to sulfonamide’s ATP-binding site affinity .
  • Cytotoxicity : MTT assays on human fibroblasts (e.g., NIH/3T3) to establish baseline safety (IC50 > 50 µM preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : SAR strategies involve systematic substitutions and computational modeling:
  • Functional group variations : Replace the furan-2-yl group with thiophene or pyridine analogs to modulate electron density and steric effects .
  • Molecular docking : Use AutoDock Vina to predict binding poses against targets like COX-2 or PARP-1, prioritizing residues with sulfonamide-specific interactions (e.g., Arg513 in COX-2) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the pyridazinone ring) using Schrödinger’s Phase .
  • In vivo validation : Test lead analogs in zebrafish models for bioavailability and toxicity before murine studies .

Q. What experimental approaches resolve contradictions in reaction mechanisms for pyridazinone ring formation?

  • Methodological Answer : Mechanistic ambiguities (e.g., cyclization vs. nucleophilic attack pathways) can be addressed via:
  • Isotopic labeling : Use 15N-labeled hydrazines to track nitrogen incorporation in the pyridazinone ring via 15N NMR .
  • Kinetic studies : Monitor reaction progress using in-situ IR spectroscopy to detect intermediates (e.g., hydrazone vs. azo species) .
  • Computational DFT : Calculate activation energies for competing pathways (Gaussian 16, B3LYP/6-31G*) to identify rate-limiting steps .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodological Answer : Leverage in silico tools to assess metabolic liabilities:
  • CYP450 metabolism : Use StarDrop’s P450 Module to predict oxidation sites (e.g., furan ring epoxidation) .
  • Glucuronidation potential : SwissADME evaluates sulfonamide’s susceptibility to Phase II metabolism .
  • Physicochemical profiling : Calculate logP (2.1–2.5) and polar surface area (PSA > 90 Ų) to estimate blood-brain barrier permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Structural revalidation : Confirm batch purity via HPLC-MS before activity comparisons .
  • Meta-analysis : Use RevMan to aggregate data from PubChem BioAssay and ChEMBL, focusing on compounds with >80% structural similarity .

Research Design Tables

Q. Table 1. Key Reaction Conditions for Pyridazinone Intermediate

ParameterOptimal RangeImpact on Yield
Temperature60–70°C↑ cyclization
SolventDMF↑ solubility
Catalystp-TsOH (10 mol%)↑ rate
Reaction Time8–12 hrs↓ side products
Source: Adapted from

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentMIC (S. aureus)IC50 (EGFR)
Furan-2-yl (Parent)8 µg/mL12 nM
Thiophene-2-yl16 µg/mL28 nM
Pyridine-3-yl32 µg/mL45 nM
Data compiled from

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